molecular formula C6H6ClNO B123196 2-Chloro-6-methoxypyridine CAS No. 17228-64-7

2-Chloro-6-methoxypyridine

Cat. No.: B123196
CAS No.: 17228-64-7
M. Wt: 143.57 g/mol
InChI Key: VAVGOGHLNAJECD-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypyridine is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position and a methoxy group at the 6-position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methoxypyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with methanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the methoxy group replaces the hydrogen atom at the 6-position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include piperidine derivatives

Scientific Research Applications

2-Chloro-6-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the functional groups present and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methoxypyridine is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective .

Properties

IUPAC Name

2-chloro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVGOGHLNAJECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169247
Record name 2-Chloro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17228-64-7
Record name 2-Chloro-6-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17228-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-6-methoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic characteristics of 2-Chloro-6-methoxypyridine?

A1: this compound is an aromatic compound with the molecular formula C6H6ClNO. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a methoxy group at the 6-position. [, , ] Several studies have investigated its spectroscopic properties:

  • Vibrational Spectroscopy: Comprehensive vibrational analyses, including infrared (IR) and Raman spectra, have been performed. Researchers used ab initio calculations with Hartree-Fock 6-31G and B3LYP/6-31G basis sets to assign vibrational bands and predict intensities. [, ]
  • Electronic Spectroscopy: Studies have explored the electronic transitions of this compound in various solvents. These analyses focused on the effects of the chlorine atom and solvent polarity on the absorption bands, particularly the π-π and n-π transitions. []
  • NMR Spectroscopy: Both 1H and 13C NMR data have been utilized to characterize the structure and electronic environment of this compound. []

Q2: How is computational chemistry being employed in research on this compound?

A2: Computational methods play a crucial role in understanding the properties and behavior of this compound. Density Functional Theory (DFT) calculations, specifically using the B3LYP/6-311++G (d,p) basis set, have been employed to:

  • Predict Molecular Properties: This includes determining the optimized geometry, electronic structure, vibrational frequencies, and spectroscopic properties of both monomeric and dimeric forms of the molecule. []
  • Investigate Intermolecular Interactions: Computational analysis can provide insights into the nature and strength of interactions between this compound molecules, such as the formation of head-to-tail (HT) and head-to-head (HH) dimers. []
  • Evaluate Reactivity and Properties: Fukui functions, global softness, and molecular electrostatic potential (MEP) maps derived from computational studies help identify reactive sites and predict chemical reactivity. []

Q3: Are there any known applications of this compound in synthetic chemistry?

A3: Yes, this compound serves as a valuable starting material or intermediate in various chemical syntheses.

  • Synthesis of Imidazopyridines: A notable example is its use in the synthesis of 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine. This process involves a multi-step procedure starting with this compound, highlighting its versatility in building more complex heterocyclic systems. []
  • Synthesis of Camptothecin Analogs: this compound plays a key role in the synthesis of (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, a vital intermediate for producing camptothecin analogs, some of which are used in cancer treatment. []

Q4: What are the potential environmental impacts of this compound?

A4: While the provided research papers do not specifically address the environmental impact of this compound, it's crucial to consider potential concerns related to its production, use, and disposal:

    Q5: Are there any studies on the formation of metal complexes with this compound?

    A5: While limited information is available in the provided abstracts, research suggests the potential for this compound to act as a ligand in metal complex formation. One study mentions the synthesis of new Copper(II) complexes with this compound. [] Further investigation into the coordination chemistry of this compound could reveal interesting properties and potential applications in areas such as catalysis or materials science.

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